![molecular formula C22H26N2O2 B4939461 1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B4939461.png)
1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine, also known as PPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPTP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that play a role in cancer growth and inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation, leading to a neuroprotective effect.
実験室実験の利点と制限
The advantages of using 1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine in lab experiments include its high yield and purity, its potential therapeutic applications, and its ability to inhibit the activity of various enzymes. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
For 1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine research include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the identification of its molecular targets and mechanism of action. Further research is also needed to determine the optimal dosage and administration of this compound in vivo.
合成法
The synthesis of 1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine involves the reaction of 1-phenylpiperazine with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation.
特性
IUPAC Name |
(4-phenyloxan-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(22(11-17-26-18-12-22)19-7-3-1-4-8-19)24-15-13-23(14-16-24)20-9-5-2-6-10-20/h1-10H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSSKGSYUQZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
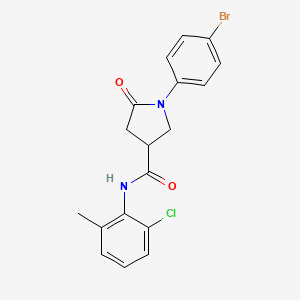
![2-benzyl-1-[(4-bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4939395.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4939400.png)

![1-[2-(allyloxy)benzyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4939415.png)
![N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclopropanecarboxamide](/img/structure/B4939420.png)
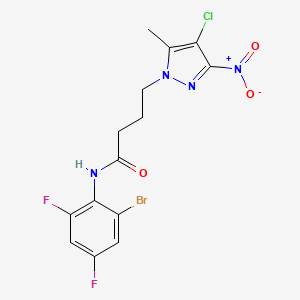
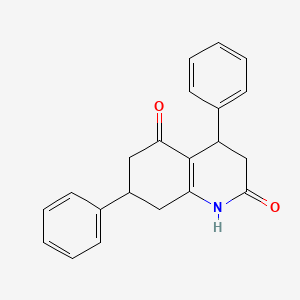
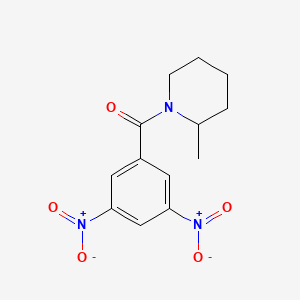
![7-methyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4939444.png)
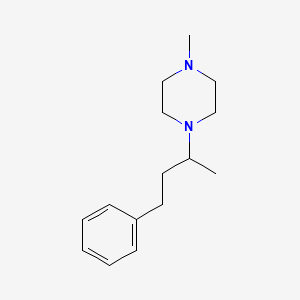
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B4939456.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(4-morpholinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4939457.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4939463.png)
